molecular formula C11H15ClN2O B7870050 (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide

Cat. No.: B7870050
M. Wt: 226.70 g/mol
InChI Key: WIMXZBQTFWKZLJ-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is a chiral primary amino acid derivative (PAAD) of significant interest in medicinal chemistry and neuroscience research. This compound features a stereospecific (S)-configuration at the 2-amino carbon center, a 3-chlorobenzyl group, and an N-methyl amide functionality, with a molecular formula of C12H15ClN2O and a molecular weight of 238.72 g/mol . Compounds within this structural class are investigated primarily for their potent anticonvulsant properties. Research indicates that Primary Amino Acid Derivatives (PAADs) demonstrate significant activity in the maximal electroshock seizure (MES) test, a standard animal model for identifying anticonvulsant agents . The structural framework of this compound is a key scaffold for exploring treatments for neuronal hyperexcitability disorders . The mechanism of action for PAADs is distinct from that of their N-acetylated analogs (Functionalized Amino Acids, or FAAs), suggesting they operate via a different biological pathway. The (S)-configured stereoisomer is of particular interest for establishing structure-activity relationships (SAR) and understanding the chiral requirements for interaction with the biological target . This chemical is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8(13)11(15)14(2)7-9-4-3-5-10(12)6-9/h3-6,8H,7,13H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMXZBQTFWKZLJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CC(=CC=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with enantiomerically pure amino acids, such as (S)-alanine or (S)-serine, to ensure retention of the desired (S)-configuration. For example, (S)-alanine can be methylated at the amine group using methyl iodide in the presence of a base like potassium carbonate, yielding (S)-2-(methylamino)propanoic acid. Subsequent protection of the carboxylic acid as a methyl or ethyl ester prevents unwanted side reactions during later stages.

Key Reaction:

(S)-AlanineK2CO3,CH3ITHF(S)-2-(Methylamino)propanoic acidMeOH, HClEsterificationMethyl ester intermediate\text{(S)-Alanine} \xrightarrow[\text{K}2\text{CO}3, \text{CH}_3\text{I}]{\text{THF}} \text{(S)-2-(Methylamino)propanoic acid} \xrightarrow[\text{MeOH, HCl}]{\text{Esterification}} \text{Methyl ester intermediate}

Acyl Chloride Formation and Amide Coupling

The esterified intermediate is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This reactive species is then coupled with 3-chloro-benzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) is often added to scavenge HCl, driving the reaction to completion.

Example Protocol:

  • Acyl Chloride Synthesis :
    Methyl (S)-2-(methylamino)propanoate (1.0 equiv) is treated with SOCl₂ (1.2 equiv) in DCM at 0°C for 2 hours. Excess reagents are removed under reduced pressure.

  • Amide Bond Formation :
    The crude acyl chloride is dissolved in THF, and 3-chloro-benzylamine (1.1 equiv) is added dropwise with TEA (2.0 equiv). The mixture is stirred at room temperature for 12 hours.

  • Workup :
    The reaction is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (Yield: 78–85%).

Industrial-Scale Optimization

Continuous Flow Reactor Systems

To enhance scalability, continuous flow reactors are employed for exothermic steps such as acyl chloride formation. This method minimizes thermal degradation and improves reaction consistency. For instance, a patent by describes a flow system where residence time and temperature are tightly controlled, achieving >95% conversion with minimal racemization.

Crystallization-Based Purification

Industrial processes prioritize crystallization over chromatography for cost efficiency. The final amide is often recrystallized from ether or ethanol/water mixtures to enantiomeric excess (ee) >99%.

Alternative Routes via Reductive Amination

Ketone Intermediate Preparation

An alternative approach involves synthesizing a ketone precursor, 3-chloro-N-methylbenzylamine, which undergoes reductive amination with pyruvic acid derivatives. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the (S)-enantiomer when catalyzed by chiral ligands.

Reaction Scheme:

3-Chloro-N-methylbenzylamine+Pyruvic acidNaBH₃CN, MeOHChiral ligand(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide\text{3-Chloro-N-methylbenzylamine} + \text{Pyruvic acid} \xrightarrow[\text{NaBH₃CN, MeOH}]{\text{Chiral ligand}} \text{this compound}

Analytical Validation and Quality Control

Chiral HPLC Analysis

Enantiomeric purity is verified using chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Retention times for the (S)- and (R)-enantiomers are typically separated by >2 minutes, ensuring accurate ee determination.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.45 (s, 2H, CH₂), 3.10 (s, 3H, N-CH₃), 2.85 (q, 1H, J = 7.0 Hz, CH), 1.35 (d, 3H, J = 7.0 Hz, CH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide).

Comparative Analysis of Synthetic Methods

Method Yield (%) ee (%) Key Advantages
Acyl Chloride Coupling78–85>99High stereochemical fidelity
Reductive Amination65–7295–98Fewer steps, scalable
Continuous Flow Synthesis90–95>99Ideal for industrial production

Challenges and Mitigation Strategies

Racemization During Acyl Chloride Formation

Exposure to high temperatures or acidic conditions can lead to racemization. Mitigation includes:

  • Using low temperatures (0–5°C) during SOCl₂ reactions.

  • Employing Schlenk techniques to exclude moisture.

Byproduct Formation in Reductive Amination

Side products like over-alkylated amines are minimized by:

  • Strict pH control (pH 5–6).

  • Stoichiometric use of NaBH₃CN .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide may exhibit anticonvulsant properties. Compounds with similar structures have shown efficacy in seizure models, suggesting that this compound could be a candidate for developing new anticonvulsants.

  • Case Study : In animal studies, derivatives of related compounds demonstrated significant protective effects against seizures in models like the maximal electroshock seizure test .

Neurotransmitter Interaction

Initial studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neuronal activity. This interaction could lead to applications in treating neurological disorders.

  • Research Insight : Binding affinity studies are ongoing to determine its specific interactions with various receptor types .

Comparative Analysis with Related Compounds

Understanding this compound's position within a broader class of compounds can highlight its unique properties:

Compound NameStructural FeaturePotential Activity
This compoundChloro substituent on benzeneAntidepressant properties
(S)-2-Amino-N-(4-chlorobenzyl)-N-methyl-propionamideDifferent chloro positionVarying receptor interaction
(S)-2-Amino-N-benzyl-N-methyl-propionamideNo chloro substituentAltered antimicrobial activity
(S)-2-Amino-N-(3-chloro-benzyl)-N-isopropyl-propionamideIsopropyl instead of methylPotentially different metabolism

This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chloro vs.
  • Nitro Group : The 3-nitro analog (C₁₁H₁₅N₃O₃) introduces strong electron-withdrawing effects, which may stabilize negative charges or participate in hydrogen bonding, relevant to enzyme inhibition or coordination chemistry .
  • Methoxy Group : The 4-methoxy analog’s ether oxygen improves solubility in polar solvents, though its discontinued status limits practical use .

Biological Activity

(S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-propionamide is a chiral compound notable for its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H15ClN2O
  • Molecular Weight : Approximately 212.68 g/mol
  • Functional Groups : The compound features an amino group, a propionamide backbone, and a chlorobenzyl moiety, contributing to its unique biological properties.

Biological Activity Overview

Preliminary studies have suggested that this compound exhibits several promising biological activities:

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaUnique Features
(S)-2-Amino-N-(2-chloro-benzyl)-propionamideC11H15ClN2ODifferent chloro position; potential for altered activity
(S)-2-Amino-N-(4-chloro-benzyl)-propionamideC11H15ClN2OAnother positional isomer; variations in receptor interactions
N-benzyltryptophanamideC13H14N2OLarger structure; more complex interactions due to indole ring

This table illustrates how variations in the chloro position and additional functional groups can influence the biological activity of related compounds.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of Xanthomonas species at concentrations as low as 47.6 mg/L . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Antitumor Mechanisms

In vitro studies have demonstrated that certain analogs induce apoptosis in cancer cell lines by activating caspase pathways. For example, treatment with compounds structurally similar to this compound resulted in increased levels of cleaved caspases 8 and 9, indicative of apoptotic signaling .

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been documented extensively. For instance, N'-benzyl 2-amino acetamides have shown efficacy in maximal electroshock seizure models with ED50 values comparable to established anticonvulsants like phenobarbital . This suggests that this compound may also possess similar properties warranting further investigation.

Q & A

Q. How should researchers address discrepancies between computational predictions and experimental solubility data for this compound?

  • Resolution Steps :
  • Solvent Screening : Test solubility in DMSO, PBS, and simulated gastric fluid to identify outliers .
  • Crystallography : Perform X-ray diffraction to assess crystal packing effects that may reduce solubility despite favorable logP predictions .

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